molecular formula C20H38O5Si6 B7984455 1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane

1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane

Cat. No.: B7984455
M. Wt: 527.0 g/mol
InChI Key: IHPTYNRQWWBPEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane can be synthesized through various methods. One common approach involves the reaction of diphenyldichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .

Scientific Research Applications

1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, while the phenyl groups contribute to its reactivity and compatibility with organic systems. The dimethylsiloxy groups enhance its solubility and facilitate its incorporation into various matrices .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but lacks the dimethylsiloxy groups.

    1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Contains nitrogen atoms in place of some oxygen atoms.

    Tetrakis(dimethylsiloxy)silane: Similar siloxane backbone but different substituents

Uniqueness

1,3-Diphenyl-1,1,3,3-tetrakis(dimethyl-siloxy)disiloxane is unique due to its combination of phenyl and dimethylsiloxy groups, which provide a balance of reactivity, stability, and solubility. This makes it particularly valuable in applications requiring both organic compatibility and silicon-based properties .

Properties

IUPAC Name

[bis(dimethylsilyloxy)-phenylsilyl]oxy-bis(dimethylsilyloxy)-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18,26-29H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPTYNRQWWBPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C1=CC=CC=C1)(O[SiH](C)C)O[Si](C2=CC=CC=C2)(O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66817-59-2
Record name 3,5-Bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyltetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66817-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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